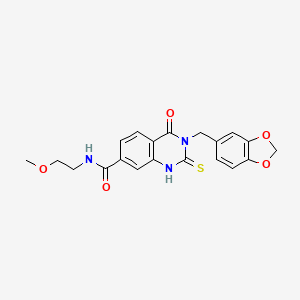
3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
A study conducted by Маркосян et al. (2008) explored the synthesis and biological properties of derivatives related to quinazoline, focusing on their influence on the activity of brain monoamine oxidase (MAO) and antitumor activities. These compounds were evaluated for their potential in inhibiting 5-HT deamination and exhibited moderate therapeutic effects in models of Ehrlich ascitic carcinoma and sarcoma 180 in mice, indicating their potential for further exploration in medicinal chemistry and pharmacological applications. This research highlights the chemical versatility of quinazoline derivatives and their significance in developing new therapeutic agents (Маркосян et al., 2008).
Anticancer and Antimicrobial Agents
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory, analgesic, and COX-2 inhibitory activities. These compounds, particularly 10a–d and 13a–f, showed high COX-2 selectivity indices and protective analgesic and anti-inflammatory effects, comparable to sodium diclofenac, suggesting their potential as novel pharmacological agents with specific mechanisms of action (Abu‐Hashem et al., 2020).
PI3K Inhibitors and Anticancer Activity
Shao et al. (2014) discovered novel PI3K inhibitors and anticancer agents, focusing on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides. These compounds exhibited potent antiproliferative activities in vitro against various cancer cell lines, including A549, HCT-116, U-87 MG, and KB. The study emphasizes the therapeutic potential of these compounds in targeting the PI3K/AKT/mTOR pathway, a critical signaling pathway in cancer progression and survival, thereby presenting a promising avenue for cancer treatment (Shao et al., 2014).
Mechanism of Action
Target of Action
GNF-Pf-1221, also known as EU-0028182, is a compound that has been found to have significant anti-malarial activity . The primary target of GNF-Pf-1221 is the PfMFR3 protein, an orphan transporter in the major facilitator superfamily (MFS) found in the Plasmodium falciparum parasite . This protein is localized to the parasite’s mitochondrion .
Mode of Action
The compound interacts with its target, PfMFR3, and inhibits its function . This inhibition disrupts the normal functioning of the parasite’s mitochondria, leading to its death . The exact molecular interactions between GNF-Pf-1221 and PfMFR3 are still under investigation.
Biochemical Pathways
The inhibition of PfMFR3 by GNF-Pf-1221 affects the mitochondrial transport pathways within the Plasmodium falciparum parasite . This disruption leads to a breakdown in the energy production of the parasite, ultimately leading to its death .
Pharmacokinetics
It is known that the compound has a potent effect againstPlasmodium falciparum in vitro
Result of Action
The result of GNF-Pf-1221’s action is the death of the Plasmodium falciparum parasite . By inhibiting the function of PfMFR3, GNF-Pf-1221 disrupts the energy production within the parasite, leading to its death .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-26-7-6-21-18(24)13-3-4-14-15(9-13)22-20(29)23(19(14)25)10-12-2-5-16-17(8-12)28-11-27-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,21,24)(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRVIYRVUWGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2873067.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2873071.png)
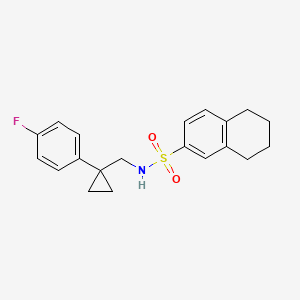

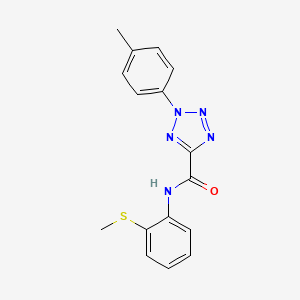

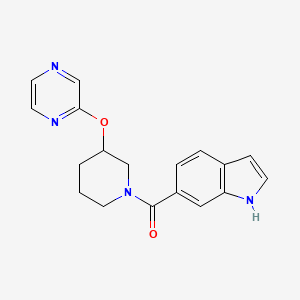
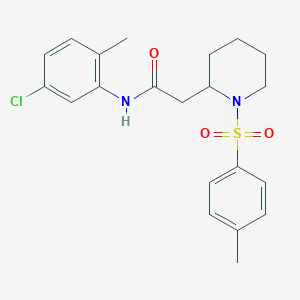
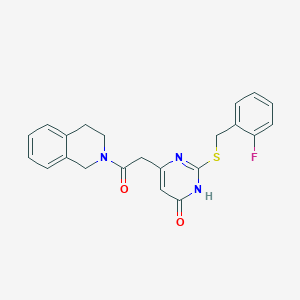
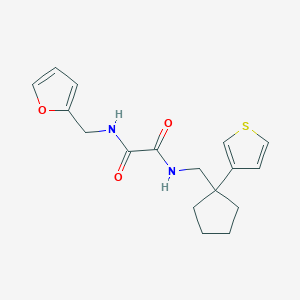
![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)
![N-[1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2873087.png)
![6-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-bromo-1-(cyclopropylcarbonyl)indoline](/img/structure/B2873089.png)
![8-(4-ethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2873090.png)
